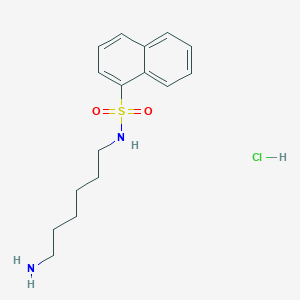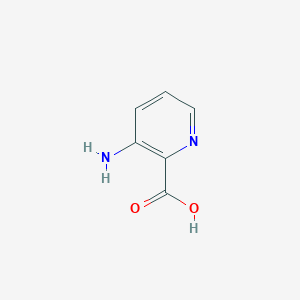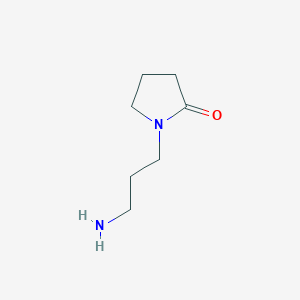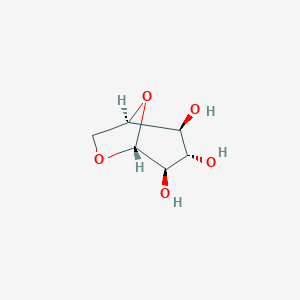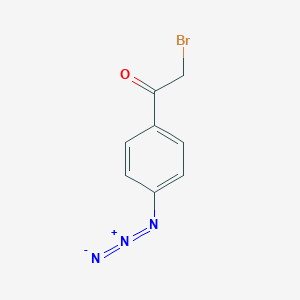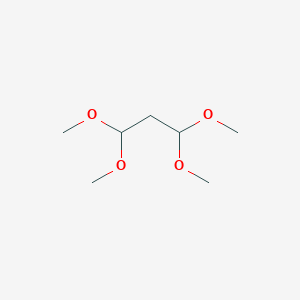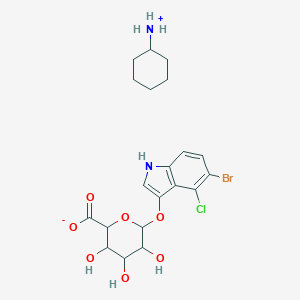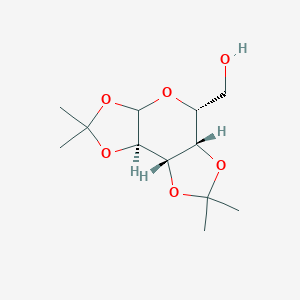
1,2:3,4-Di-O-isopropyliden-α-D-Galactopyranose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield. These intermediates are valuable for selective syntheses of substituted galactose derivatives (Barili et al., 1986).
Molecular Structure Analysis
The molecular structure of derivatives related to 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose has been elucidated through X-ray crystallography, showing variations in ring conformations. For example, the crystal structure of a related methyl derivative reveals slightly distorted β-D-galactosyl rings due to the isopropylidene group, indicating that the modification impacts the ring's conformation and, subsequently, its chemical behavior (Hoogendorp, Kok, & Romers, 1983).
Chemical Reactions and Properties
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose undergoes various chemical reactions, demonstrating its utility in synthesizing complex molecules. For instance, its reaction with epichlorohydrin yields diastereomers, highlighting its role in producing compounds with specific chiral centers (Köll et al., 1994).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are influenced by the isopropylidene group. The crystallographic study of a related derivative shows an orthorhombic system with specific cell dimensions, indicating that the protective groups can significantly affect the crystalline form and stability of the compound (Krajewski et al., 1986).
Chemical Properties Analysis
The chemical properties of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, such as reactivity towards different chemical reagents, are pivotal for its application in synthetic chemistry. Studies show that the compound serves as a versatile intermediate for generating various galactose derivatives, demonstrating selective reactivity that can be harnessed for constructing complex molecular architectures (Barili et al., 1986).
Wissenschaftliche Forschungsanwendungen
Biochemische Reaktionen
Diese Verbindung wird hauptsächlich in biochemischen Reaktionen eingesetzt . Sie spielt eine entscheidende Rolle in verschiedenen biochemischen Prozessen, und ihre einzigartige Struktur macht sie zu einer wichtigen Komponente in vielen Reaktionen.
Medizinische Zwischenprodukte
Sie wird auch als medizinisches Zwischenprodukt verwendet . Die Verbindung kann bei der Synthese verschiedener Pharmazeutika verwendet werden und trägt so zur Entwicklung neuer Medikamente und Behandlungen bei.
Synthese unterstützt durch Ultraschall
In einer Studie wurde die Synthese von 1,2:5,6-di-O-isopropyliden-D-Glucofranose (DAG) unter Verwendung von Ultraschall in Gegenwart von Eisen(III)-chlorid als Katalysator durchgeführt . Die Auswirkungen einiger Reaktionsparameter (z. B. Leistung und Frequenz des Ultraschalls, Reaktionstemperatur, Massenverhältnis des Reaktanten) auf die Ausbeute wurden untersucht .
Endogene Glukoseproduktion
Es wurde eine Triple-Tracer-Methode entwickelt, um absolute Flüsse zu liefern, die zur endogenen Glukoseproduktion und zu den Fluxen des hepatischen Tricarbonsäurezyklus (TCA) bei 24-h-gefasteten Ratten beitragen, durch (2)H und (13)C-Kernresonanzspektroskopie (NMR)-Analyse eines einzelnen Glukosederivats .
Chemische Synthese
Die Verbindung wird in der chemischen Synthese verwendet . Ihre einzigartige Struktur und Eigenschaften machen sie zu einem wertvollen Bestandteil bei der Synthese verschiedener chemischer Verbindungen.
Materialwissenschaft
Im Bereich der Materialwissenschaft kann diese Verbindung bei der Entwicklung neuer Materialien eingesetzt werden . Ihre einzigartigen Eigenschaften können zur Herstellung von Materialien mit neuartigen Eigenschaften beitragen.
Eigenschaften
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POORJMIIHXHXAV-SOYHJAILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347764 | |
| Record name | 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4064-06-6 | |
| Record name | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4064-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in scientific research?
A1: 1,2:3,4-Di-O-isopropylidene-D-galactopyranose serves as a valuable building block in carbohydrate chemistry. Its versatility stems from the presence of a reactive primary hydroxyl group while the remaining hydroxyl groups are protected as isopropylidene acetals. This allows for selective chemical transformations, making it a key intermediate in the synthesis of various complex carbohydrates, glycoconjugates, and other biologically relevant molecules. [, , , , , , , , , , , , , , , ]
Q2: Can you describe the structural characterization of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose?
A2:
- Spectroscopic Data: Characterization typically involves NMR (1H and 13C), confirming the structure and purity. [, ]
Q3: What is the conformational preference of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in solution?
A3: Studies using NMR and molecular modeling techniques have determined that 1,2:3,4-Di-O-isopropylidene-D-galactopyranose primarily adopts a skew-boat conformation in solution. The preferred conformation is influenced by the solvent, with the C6 side chain and hydroxyl group orientation varying between deuteriochloroform, water, toluene, and DMSO. [, ]
Q4: How is 1,2:3,4-Di-O-isopropylidene-D-galactopyranose utilized in polymer chemistry?
A4: This compound serves as a monomer for synthesizing glycopolymers. The reactive hydroxyl group can be modified to introduce polymerizable groups, enabling its incorporation into various polymer architectures, including linear polymers, block copolymers, and hyperbranched polymers. These glycopolymers find applications in drug delivery, biomimetic materials, and biodetection due to their biocompatibility and ability to interact with biological systems. [, , , , , , , ]
Q5: Can 1,2:3,4-Di-O-isopropylidene-D-galactopyranose be used to create stimuli-responsive materials?
A5: Yes, incorporating 1,2:3,4-Di-O-isopropylidene-D-galactopyranose into block copolymers with stimuli-responsive segments, such as poly(N-isopropylacrylamide) or poly(2-(dimethylamino)ethyl methacrylate), enables the creation of materials that respond to changes in temperature or pH. For example, spherical brushes with temperature-responsive properties have been synthesized and their behavior studied using dynamic light scattering and electron microscopy. [, , , ]
Q6: Are there any known applications of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in photodynamic therapy?
A6: Research has explored the use of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose as a building block for synthesizing glycosylated zinc(II) phthalocyanines. These compounds show potential as photosensitizers in photodynamic therapy, exhibiting photocytotoxicity against cancer cell lines. The glycosylation with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose influences the aggregation behavior, cellular uptake, and photodynamic activity of the phthalocyanines. []
Q7: What are the limitations and challenges associated with using 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in research?
A7: While versatile, working with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose requires careful consideration of protecting group strategies. The isopropylidene groups, while offering protection, can be sensitive to acidic conditions and may require selective deprotection or manipulation depending on the desired synthetic outcome. Additionally, the synthesis of complex carbohydrate derivatives often involves multi-step procedures, necessitating optimization and purification at each stage. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



